molecular formula C6H5BrClNO B2457588 3-Bromo-4-chloro-2-methoxypyridine CAS No. 1211524-10-5

3-Bromo-4-chloro-2-methoxypyridine

Cat. No. B2457588
CAS RN: 1211524-10-5
M. Wt: 222.47
InChI Key: RFHKYPBXCPFNKX-UHFFFAOYSA-N
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Description

“3-Bromo-4-chloro-2-methoxypyridine” is a chemical compound with the molecular weight of 222.47 . It is used as an intermediate for pharmaceutical and organic synthesis . The compound is a solid at room temperature .


Synthesis Analysis

The compound can be synthesized using various methods. One approach involves the use of pinacol boronic esters in a process known as catalytic protodeboronation . This method allows for the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . Another approach uses (3-Bromo-2-methoxypyridin-4-yl)boronic acid as a building block for the synthesis of novel heterocyclic compounds.


Molecular Structure Analysis

The InChI code for “3-Bromo-4-chloro-2-methoxypyridine” is 1S/C6H5BrClNO/c1-10-6-5(7)4(8)2-3-9-6/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, the boronic acid group in (3-Bromo-2-methoxypyridin-4-yl)boronic acid can participate in various coupling reactions to create complex molecules.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature and has a molecular weight of 222.47 . It is slightly soluble in water .

Safety and Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-bromo-4-chloro-2-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c1-10-6-5(7)4(8)2-3-9-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHKYPBXCPFNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-chloro-2-methoxypyridine

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